molecular formula C18H13NO3 B12719072 8-Keto-6-nitrotetrahydrobenz(a)anthracene CAS No. 272438-29-6

8-Keto-6-nitrotetrahydrobenz(a)anthracene

Cat. No.: B12719072
CAS No.: 272438-29-6
M. Wt: 291.3 g/mol
InChI Key: UXXUKAUVZDUJQN-UHFFFAOYSA-N
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Description

8-Keto-6-nitrotetrahydrobenz(a)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Keto-6-nitrotetrahydrobenz(a)anthracene typically involves multi-step organic reactions. One common method includes the nitration of tetrahydrobenz(a)anthracene followed by oxidation to introduce the keto group. The reaction conditions often require the use of strong acids like nitric acid for nitration and oxidizing agents such as potassium permanganate for the oxidation step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Keto-6-nitrotetrahydrobenz(a)anthracene can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups such as hydroxyl, amino, or halogen groups .

Scientific Research Applications

8-Keto-6-nitrotetrahydrobenz(a)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Keto-6-nitrotetrahydrobenz(a)anthracene involves its interaction with various molecular targets. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative stress in biological systems. This oxidative stress can lead to the activation of signaling pathways involved in inflammation and cell death .

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound with three fused benzene rings.

    Anthraquinone: An oxidized derivative of anthracene with two keto groups.

    9,10-Diphenylanthracene: A substituted anthracene derivative used in OLEDs.

Uniqueness

8-Keto-6-nitrotetrahydrobenz(a)anthracene is unique due to the presence of both a keto and a nitro group, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other anthracene derivatives, making it a valuable compound for specialized applications .

Properties

CAS No.

272438-29-6

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

6-nitro-10,11-dihydro-9H-benzo[a]anthracen-8-one

InChI

InChI=1S/C18H13NO3/c20-18-7-3-5-11-8-15-13-6-2-1-4-12(13)9-17(19(21)22)16(15)10-14(11)18/h1-2,4,6,8-10H,3,5,7H2

InChI Key

UXXUKAUVZDUJQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)C(=CC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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